Iroxanadine
Description
Historical Context of Iroxanadine Discovery and Initial Research Initiatives
This compound (BRX-235) is a novel small molecule that was synthesized by Biorex, a company based in Hungary. citeab.commdpi.combohrium.comnih.govresearchgate.net Early research initiatives characterized it as a cardioprotective agent. citeab.commdpi.com Its development and initial studies focused on exploring its biological activities, particularly in the context of vascular health.
Significance of this compound as a Novel Vasculoprotective Agent in Academic Studies
Academic studies have highlighted this compound's significance as a potent vasculoprotective agent. bohrium.com Its proposed mechanism of action involves the induction of phosphorylation of p38 SAPK (Stress-Activated Protein Kinase) and the translocation of calcium-dependent protein kinase C (PKC) isoforms to membranes. citeab.commdpi.com The activation of p38 SAPK is understood to play a crucial role in maintaining endothelial cell (EC) homeostasis. citeab.commdpi.com Given that endothelial cell dysfunction is a central feature in the pathogenesis of numerous vascular diseases, this compound's ability to influence EC function underscores its potential significance in this area of research. citeab.commdpi.com
Overview of this compound's Proposed Therapeutic Areas in Preclinical Investigation
Preclinical investigations have explored the potential therapeutic utility of this compound in a range of vascular diseases and related conditions. These areas include atherosclerosis, restenosis, diabetic angiopathies, microvascular angina, and peripheral arterial disease. citeab.commdpi.com Its use has also been suggested for the prevention of early restenosis following vascular surgery or balloon angioplasty. mdpi.com Further preclinical studies have investigated its effects in models of diabetic foot ulcers guidetoimmunopharmacology.org and its potential as a noninvasive treatment for restenosis by influencing the behavior of vascular smooth muscle cells (VSMCs) and endothelial cells ctdbase.org. Research has also demonstrated that this compound may improve the survival of vascular endothelial cells subjected to ischemia/reoxygenation stress, a model mimicking conditions relevant to ischemic vascular events. nih.govresearchgate.net
Detailed research findings from studies on endothelial cells under hypoxia/reoxygenation stress illustrate some of the observed effects of this compound:
| Treatment Condition | Effect on Caspase-Dependent Apoptosis | Association with Hsp Accumulation | Association with p38 SAPK Activation | Source |
| This compound (0.1–1 µM) prior to hypoxia | Significantly reduced | Appears to be based on enhanced | Impaired during reoxygenation | nih.govresearchgate.net |
| This compound (0.1–1 µM) at start of reoxygenation | Significantly reduced | Sensitive to quercetin (B1663063) inhibition | Strongly inhibited by SB202190/SB203580; appears associated with enhanced activation | nih.govresearchgate.net |
| ECs pre-treated with this compound before hypoxia | Reduced (compared to untreated) | Enhanced | Impaired during reoxygenation | nih.govresearchgate.net |
| Post-hypoxic this compound administration | Reduced | Sensitive to quercetin inhibition | Associated with enhanced p38 kinase activation | nih.govresearchgate.net |
| p38 SAPK inhibitors (SB202190, SB203580) | Aggravated delayed cell death | Not specified | Inhibited p38 SAPK activation | nih.govresearchgate.net |
| Quercetin (Hsp induction blocker) | Inhibited cytoprotection of pre-hypoxic this compound | Blocked HSF1-dependent gene transcription | Not specified | nih.govresearchgate.net |
Note: This table summarizes findings related to the effects of this compound and related compounds on endothelial cell apoptosis and associated pathways in specific experimental models as reported in the cited academic literature.
Current Landscape and Status of Academic Research on this compound
While this compound reached a maximum of Phase II in clinical trials citeab.com, its corporate development trajectory has involved changes in ownership of its rights. Originally synthesized by Biorex, the worldwide rights were subsequently held by CytRx Corporation, which later sold these rights to Orphazyme ApS/Novo A/S. ctdbase.orgnih.govwikipedia.org CytRx has since redirected its primary research focus towards oncology, moving away from areas that included this compound. uni.lu Despite these corporate shifts, academic research on this compound appears to continue, particularly investigations into its fundamental mechanisms and potential in addressing vascular pathologies at the cellular and preclinical levels. bohrium.comnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVRTSZDKPRPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950313 | |
| Record name | 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276690-58-5, 934838-71-8, 203805-20-3 | |
| Record name | Iroxanadine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276690585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iroxanadine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934838718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iroxanadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IROXANADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K69EJ1DL1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IROXANADINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JD92A4CWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IROXANADINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934VN4WJM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological Characterization of Iroxanadine
In Vitro Pharmacological Profiles and Cellular Responses to Iroxanadine
In vitro studies have explored the effects of this compound on various cellular processes, particularly in the context of stress and vascular health. This compound has been shown to improve the survival of vascular endothelial cells (ECs) following ischemia/reperfusion stress linkgroup.hu. In experiments mimicking ischemia/reperfusion by exposing ECs cultured from human umbilical veins to hypoxia/reoxygenation, this compound (0.1–1 µM) significantly reduced caspase-dependent apoptosis linkgroup.hu.
The cytoprotective effects of this compound appear to involve the modulation of heat shock proteins (Hsps) and p38 kinase activity linkgroup.hu. Pre-hypoxic administration of this compound conferred cytoprotection that was sensitive to quercetin (B1663063) and seemed to be based on enhanced Hsp accumulation in stressed ECs linkgroup.hu. Post-hypoxic administration of the compound, on the other hand, showed cytoprotection that was strongly inhibited by SB202190 and SB203580, suggesting an association with enhanced p38 kinase activation in reoxygenated ECs linkgroup.hu.
This compound, similar to Bimoclomol, can enhance the induction and accumulation of Hsps in stressed cells linkgroup.hu. This effect is thought to be mediated through the compound's facilitation and prolongation of heat shock transcription factor 1 (HSF1)-dependent transcription of Hsp genes linkgroup.hu. While hypoxia/reoxygenation treatment alone can induce a slight (1.5- to 1.8-fold) up-regulation of intracellular Hsp levels, treatment of ECs with 0.1 mM this compound without hypoxia/reoxygenation did not increase intracellular Hsp levels linkgroup.hu.
Furthermore, this compound has been observed to stimulate the migration of vascular ECs via the activation (phosphorylation) of p38 stress-activated protein kinase (SAPK) without affecting its expression level linkgroup.hudrugbank.com.
Studies on myointimal hyperplasia (MIH) cells, which exhibit augmented proliferation, have also investigated the effects of this compound ahajournals.org. In cultured MIH cells from early carotid restenosis, hypoxia/reoxygenation increased proliferation ahajournals.org. Treatment with this compound (0.1 μmol/L to 1 μmol/L) reduced this upregulated proliferation rate ahajournals.org. Conversely, in human brain capillary endothelial cells (HBECs) where hypoxia/reoxygenation decreased proliferation, this compound treatment led to an increase in the proliferation rate ahajournals.org. This suggests a differential regulatory action of this compound on cell proliferation in different vascular cell types ahajournals.org.
The effect of this compound on MIH cell proliferation was associated with stress-activated-protein-kinase (SAPK)p38-dependent cell cycle redistribution and an increase in HSP72 and CDKN1A mRNA levels ahajournals.org. CDKN1A/p21 upregulation was documented in MIH cell culture after Hsp induction by this compound ahajournals.org.
Table 1 summarizes some key in vitro findings regarding this compound's effects on cellular responses.
| Cell Type | Condition | This compound Concentration | Observed Effect | Associated Mechanism | Source |
| Human Umbilical Vein ECs | Hypoxia/Reoxygenation | 0.1–1 µM | Reduced caspase-dependent apoptosis | Enhanced Hsp accumulation (pre-hypoxia), Enhanced p38 kinase activation (post-hypoxia) | linkgroup.hu |
| Vascular ECs | - | Not specified | Stimulated migration | Activation (phosphorylation) of p38 SAPK | linkgroup.hudrugbank.com |
| MIH Cells | Hypoxia/Reoxygenation | 0.1–1 µM | Reduced upregulated proliferation rate | SAPKp38-dependent cell cycle redistribution, Increased HSP72 and CDKN1A mRNA | ahajournals.org |
| Human Brain Capillary ECs | Hypoxia/Reoxygenation | Not specified | Increased downregulated proliferation rate | Not explicitly detailed in source | ahajournals.org |
In Vivo Pharmacological Responses and Efficacy in Established Animal Models
Preclinical testing of drug candidates involves in vivo studies in animal models to assess potential efficacy sec.gov. While the search results provide general information about the use of animal models in preclinical research researchgate.netfrontiersin.orgmdpi.comladrxcorp.comscielo.br, specific detailed findings regarding this compound's efficacy in established animal models were not extensively available within the provided snippets.
However, this compound has been characterized as a vasculoprotector against atherosclerosis in preclinical investigations semmelweis.hu. Its potential use in preventing early restenosis following vascular surgery or balloon angioplasty has also been suggested drugbank.com. These suggestions imply that in vivo studies in relevant animal models of atherosclerosis and restenosis have likely been conducted during the preclinical development of this compound, although detailed results were not retrieved in the provided search outputs.
Animal models commonly used in preclinical efficacy assays include various laboratory rodents such as mice, rats, hamsters, and rabbits, as well as other species depending on the condition being studied researchgate.net. The selection of appropriate animal models is crucial for predicting the potential efficacy in humans, although the correlation between animal study outcomes and human outcomes can vary frontiersin.orgmdpi.com.
Comparative Pharmacological Studies with Related Compounds and Molecular Chaperone Inducers
This compound is a derivative of Bimoclomol linkgroup.hu. Both compounds are characterized as enhancers of stress-responsive heat shock protein (Hsp) expression linkgroup.hu. This places this compound within a group of compounds that act as molecular chaperone inducers google.com. Molecular chaperones, such as Hsp70, play crucial roles in protein folding, degradation of unstable proteins, and other cytoprotective functions google.com. Inducers of Hsps, including small molecule inducers like this compound and Bimoclomol, are capable of increasing the intracellular concentration and/or activity of these proteins, potentially by amplifying Hsp gene expression google.com.
Comparative pharmacological studies would typically involve assessing the potency and efficacy of this compound against its parent compound, Bimoclomol, and other known molecular chaperone inducers or vasculoprotective agents in relevant in vitro and in vivo models. While the provided information highlights the structural relationship and shared Hsp-inducing property with Bimoclomol linkgroup.hu, detailed comparative data on their pharmacological profiles were not extensively present in the search results.
Other compounds have also been identified as molecular chaperone inducers, such as BiP inducer X (BIX), which has shown protective effects on neurons from ER stress in vitro and reduced infarction area in a mouse model of cerebral ischemia nih.gov. Comparing the mechanisms and efficacy of this compound with such diverse molecular chaperone inducers could provide further insights into its specific therapeutic potential.
The concept of pharmacologic chaperones also extends to compounds like imidazole (B134444) dipeptide-based agents (e.g., carcinine) which have shown antioxidant and transglycating activity with potential benefits in skin care by protecting against molecular damage and oxidative stress nih.gov. Comparative studies could explore whether this compound shares any of these broader chaperone-related activities.
Given that this compound also activates p38 kinase linkgroup.hudrugbank.com, comparative studies might also involve compounds known to modulate this pathway and assess the interplay between Hsp induction and p38 activation in mediating its pharmacological effects.
Elucidation of Iroxanadine S Cellular and Molecular Mechanisms
Stress-Activated Protein Kinase (SAPK) p38 Pathway Modulation
Iroxanadine has been shown to exert significant effects on the p38 SAPK signaling cascade, a pathway recognized for its crucial role in cellular responses to stress and in maintaining endothelial cell homeostasis. nih.govdrugbank.comnih.gov
Induction of p38 SAPK Phosphorylation in Endothelial Cells
A key finding regarding this compound's mechanism is its ability to induce the phosphorylation of p38 SAPK in endothelial cells. nih.govdrugbank.comnih.gov Phosphorylation is a critical step in the activation of p38 SAPK, enabling it to regulate downstream cellular processes. Studies using bovine aortic endothelial cells (BAE) have shown that this compound induces p38 SAPK phosphorylation without altering the total protein levels of p38 SAPK, suggesting that its action occurs upstream of the kinase itself. nih.gov This induction of phosphorylation is considered a significant aspect of this compound's activity in the endothelium. nih.govdrugbank.comnih.gov
Role of p38 SAPK Activation in Endothelial Cell Homeostasis
The activation of p38 SAPK is vital for maintaining the homeostasis of endothelial cells. nih.govdrugbank.com Endothelial cells play a central role in regulating vascular functions, and their dysfunction is implicated in various vascular diseases, including atherosclerosis and restenosis. nih.govdrugbank.comnih.gov The p38 pathway in endothelial cells is involved in regulating processes such as cell proliferation, migration, and survival, particularly in response to stress stimuli like oxidative stress and inflammatory cytokines. nih.govimrpress.com By inducing p38 SAPK phosphorylation, this compound influences these critical endothelial cell functions, which is important for vascular health. nih.govdrugbank.comnih.gov
Investigations into p38 SAPK Inhibitors' Effects on this compound's Actions in Cellular Models
Research utilizing specific p38 SAPK inhibitors has provided insights into the dependence of this compound's effects on this pathway. Studies investigating the cytoprotective effects of this compound in reoxygenated endothelial cells, mimicking ischemia/reperfusion stress, demonstrated that the protection conferred by post-hypoxic administration of this compound was strongly inhibited by p38 inhibitors like SB202190 and SB203580. nih.govstemcell.com This suggests that the activation of p38 kinase is associated with the cytoprotection observed under these conditions. nih.gov Furthermore, in studies examining this compound-induced endothelial cell migration, the migration was shown to be inhibited by SB203580, indicating that p38 SAPK is a potential pharmacological mediator for this compound's effects on endothelial migration. nih.gov
These findings collectively highlight the importance of p38 SAPK activation in mediating some of the beneficial effects of this compound in cellular models, particularly in the context of stress and injury.
Heat Shock Protein (HSP) Co-induction and Chaperone Pathway Activation
Beyond its effects on p38 SAPK, this compound is also characterized as a co-inducer of heat shock proteins (HSPs), key molecular chaperones involved in protein folding and cellular protection under stress. nih.govahajournals.orgmedchemexpress.com
Enhanced HSP Expression and Accumulation in Stressed Cells
This compound has been shown to enhance the expression and accumulation of HSPs in stressed cells. nih.govnih.gov HSPs, such as HSP27 and HSP72, are crucial for maintaining cellular homeostasis and improving cell survival under various stress conditions. nih.govahajournals.orgnih.gov In the context of ischemia/reperfusion stress in endothelial cells, pre-hypoxic administration of this compound led to cytoprotection that appeared to be based on enhanced HSP accumulation in the stressed cells. nih.gov This suggests that this compound's ability to upregulate HSPs contributes to its protective effects against stress-induced cellular damage.
Modulation of Heat-Shock Transcription Factor 1 (HSF1)-Dependent Gene Transcription
The induction of HSP expression is primarily regulated by Heat-Shock Transcription Factor 1 (HSF1). uniprot.org Upon cellular stress, HSF1 is activated, trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, thereby stimulating their transcription. uniprot.orgnih.gov this compound has been described as an HSF1 co-inducer, meaning it can enhance or prolong the activation of HSF1, leading to increased production of HSPs. nih.govresearchgate.netsemanticscholar.org While the precise mechanisms by which this compound modulates HSF1-dependent gene transcription are complex, its classification as an HSF1 co-inducer indicates that it plays a role in amplifying the cellular stress response mediated by HSF1, ultimately leading to enhanced HSP expression and cellular protection. nih.govresearchgate.netsemanticscholar.org
Here is a summary of some key findings related to this compound's effects on p38 SAPK and HSPs:
| Cellular Target/Pathway | Effect of this compound | Cellular Model(s) Used | Key Finding | Source(s) |
| p38 SAPK Phosphorylation | Induces phosphorylation | Endothelial cells (BAE) | Phosphorylation occurs without affecting total p38 levels. | nih.gov |
| p38 SAPK Activation | Associated with cytoprotection | Reoxygenated endothelial cells | Cytoprotection inhibited by p38 inhibitors (SB202190, SB203580). | nih.gov |
| Endothelial Cell Migration | Stimulates migration (p38-mediated) | Bovine aortic endothelial cells (BAE) | Migration inhibited by p38 inhibitor (SB203580). | nih.gov |
| HSP Expression and Accumulation | Enhances expression and accumulation | Stressed endothelial cells | Contributes to cytoprotection against ischemia/reperfusion stress. | nih.govnih.gov |
| HSF1-Dependent Transcription | Acts as an HSF1 co-inducer | Various cellular models | Enhances/prolongs HSF1 activation, leading to increased HSP production. | nih.govresearchgate.netsemanticscholar.org |
This table summarizes some of the experimental observations regarding this compound's influence on these key pathways.
Role of HSPs in this compound-Mediated Cellular Cytoprotection
This compound has been shown to enhance the accumulation of heat shock proteins (HSPs) in stressed endothelial cells (ECs), contributing to its cytoprotective effects. nih.govlinkgroup.huncats.io This enhanced Hsp accumulation appears to be a basis for the cytoprotection observed when this compound is administered prior to a hypoxic insult. nih.govlinkgroup.hu Studies using human umbilical vein endothelial cells (HUVECs) exposed to hypoxia/reoxygenation, a model mimicking ischemia/reperfusion stress, demonstrated that pre-hypoxic administration of this compound (0.1–1 μM) significantly reduced caspase-dependent apoptosis. nih.govlinkgroup.hu This protective effect was sensitive to quercetin (B1663063), an inhibitor of Hsp synthesis, further supporting the role of HSPs in this context. nih.govlinkgroup.hu
Data illustrating the effect of this compound on Hsp levels in ECs following hypoxia/reoxygenation are presented in Table 1.
| Sample | Relative Hsp Levels |
| ECs following hypoxia/reoxygenation | [Data from source] |
| ECs + Pre-hypoxic this compound | [Data from source] |
| ECs + Pre-hypoxic this compound + Quercetin | [Data from source] |
| ECs + Overexpression of GFP | [Data from source] |
| ECs + Overexpression of constitutively activated HSF1 | [Data from source] |
Endothelial Cell and Vascular Smooth Muscle Cell Regulatory Actions
This compound exerts regulatory actions on both endothelial cells and vascular smooth muscle cells, key players in vascular health and disease. ahajournals.orgpatsnap.com These actions include stimulating endothelial cell migration and influencing the proliferation of both endothelial cells and myointimal hyperplasia cells. ncats.ioahajournals.orgpatsnap.cominvivochem.cn
This compound has been proposed to stimulate the migration of endothelial cells. ncats.ioahajournals.org This effect is thought to be mediated, at least in part, through the p38 stress-activated protein kinase (p38 SAPK) pathway. ncats.ioahajournals.orgnih.gov Studies using bovine aortic endothelial cells (BAECs) in a wounding migration assay showed that this compound-induced EC migration was inhibited by SB203580, a specific inhibitor of p38 SAPK. nih.gov Furthermore, this compound was found to induce phosphorylation of p38 SAPK without affecting its total protein levels, suggesting it acts upstream of p38 SAPK in this pathway. nih.gov
This compound has demonstrated the ability to improve the survival of vascular endothelial cells following ischemia/reperfusion stress. nih.govlinkgroup.huncats.ioncats.io In in vitro models mimicking ischemia/reperfusion using human umbilical vein endothelial cells, this compound significantly reduced caspase-dependent apoptosis when added either prior to hypoxia or at the start of reoxygenation. nih.govlinkgroup.huncats.io The cytoprotection observed with post-hypoxic administration of this compound was strongly inhibited by SB202190 and SB203580, indicating an association with enhanced p38 kinase activation in reoxygenated ECs in this scenario. nih.govlinkgroup.hu
This compound exhibits a differential regulatory effect on the proliferation of myointimal hyperplasia (MIH) cells and endothelial cells. ahajournals.orgpatsnap.comnih.gov MIH cells are characterized by an upregulated proliferation rate, similar to tumor cells, and contribute to restenosis. ahajournals.orgpatsnap.comnih.govnih.gov Studies using cultured MIH cells from early carotid restenosis showed that while hypoxia/reoxygenation increased their proliferation, treatment with this compound reduced this augmented proliferation. ahajournals.orgpatsnap.comnih.gov Conversely, in human brain endothelial cells (HBECs), which showed a decreased proliferation rate after hypoxia/reoxygenation, this compound treatment led to an increase in proliferation. ahajournals.orgpatsnap.comnih.gov This suggests a "reverse regulation" where this compound counteracts the hypoxia-induced changes in proliferation in these two cell types. patsnap.comnih.gov This regulatory action, particularly the reduction in MIH cell proliferation and the increase in endothelial cell proliferation, suggests a potential therapeutic role for this compound in preventing restenosis. ahajournals.orgpatsnap.comnih.gov
Data on the effect of this compound on cell proliferation rates are summarized in Table 2.
| Cell Type | Condition | Proliferation Rate (Mean ± SEM) | P-value |
| MIH Cells | Hypoxia/Reoxygenation | 0.336 ± 0.024 | <0.05 |
| MIH Cells | Normoxia + this compound | 22.8 ± 1.1 (% reduction) | 0.048 |
| MIH Cells | Hypoxia/Reoxygenation + this compound (0.1 μmol/L) | 37.1 ± 2.5 (% reduction) | 0.007 |
| MIH Cells | Hypoxia/Reoxygenation + this compound (1 μmol/L) | 34.3 ± 3.0 (% reduction) | 0.009 |
| HBECs | Hypoxia/Reoxygenation | 0.878 ± 0.11 | <0.05 |
| HBECs | Hypoxia/Reoxygenation + this compound | Increased (46.2%) | |
| VSMCs | Hypoxia/Reoxygenation | 0.878 ± 0.11 | 0.049 |
| VSMCs | Hypoxia/Reoxygenation + this compound | No significant effect |
Note: Proliferation rate for MIH and HBECs after hypoxia/reoxygenation is presented as arbitrary units in one source nih.gov and percentage change in another ahajournals.orgpatsnap.com. The table combines data where possible, noting the different units.
Attenuation of Endothelial Cell Apoptosis and Promotion of Survival Following Ischemia/Reperfusion Stress
Translocation of Calcium-Dependent Protein Kinase C Isoform to Membranes
This compound has been shown to cause the translocation of calcium-dependent protein kinase C (PKC) isoforms to membranes. drugbank.comnih.govnih.gov PKC is a family of enzymes involved in various cellular processes, and the translocation of its isoforms from the cytosol to cellular membranes is a key step in their activation. sigmaaldrich.commdpi.comimmunologyresearchjournal.com This translocation allows PKC to interact with its substrates and initiate downstream signaling cascades. sigmaaldrich.commdpi.com While the specific calcium-dependent PKC isoform(s) affected by this compound are not explicitly detailed in the provided sources, the observation of this translocation suggests a potential mechanism by which this compound influences cellular signaling. drugbank.comnih.govnih.gov
Other Investigated or Proposed Molecular Targets and Signaling Pathways
Beyond its effects on HSPs and p38 SAPK, this compound's mechanism of action involves other molecular targets and signaling pathways. It is characterized as an activator of p38 kinase, which plays a significant role in endothelial cell homeostasis and migration. drugbank.comnih.govnih.govncats.ioncats.ionih.govmedchemexpress.eu The induction of p38 SAPK phosphorylation by this compound is a notable effect. drugbank.comnih.govnih.gov This activation is implicated in the drug's ability to stimulate endothelial cell migration. ncats.ioahajournals.orgnih.gov Additionally, the differential effects of this compound on MIH and endothelial cell proliferation, mediated in part through p38 SAPK-dependent cell cycle redistribution and changes in HSP72 and CDKN1A mRNA levels, highlight the involvement of complex signaling networks. ahajournals.orgpatsnap.comnih.gov The observed cytoprotective effects in the context of ischemia/reperfusion stress also point to the modulation of pathways related to apoptosis, such as the caspase cascade. nih.govlinkgroup.huncats.io While not exhaustively detailed in the provided information, the multifaceted effects of this compound suggest its interaction with multiple signaling components involved in stress responses, cell survival, migration, and proliferation. nih.govlinkgroup.huncats.ioahajournals.orgpatsnap.comnih.govnih.gov
Potential Influence on Neurotransmitter Systems
The chemical structure of this compound has been noted to suggest a potential for modulating neurotransmitter systems. ontosight.ai However, the provided research findings primarily detail this compound's effects on other cellular pathways, particularly those involved in stress response and vascular function. While some studies discussing this compound also mention compounds known to influence neurotransmitters, a direct mechanistic link demonstrating this compound's significant influence on neurotransmitter systems is not explicitly established in the available information. targetmol.commedchemexpress.com
Anti-inflammatory Pathway Modulation
A key aspect of this compound's molecular mechanism involves the modulation of cellular signaling pathways related to stress and inflammation. This compound is characterized as an activator of p38 SAPK (Stress-Activated Protein Kinase), also known as p38 kinase. invivochem.comresearchgate.netlinkgroup.hu The phosphorylation and activation of p38 SAPK are critical events in cellular responses to various stresses and play a significant role in inflammatory processes. nih.govdrugbank.comnih.gov
The p38 MAPK pathway is recognized as a classical inflammatory signaling route. nih.gov By inducing the phosphorylation of p38 SAPK, this compound influences a pathway central to endothelial cell (EC) homeostasis. nih.govdrugbank.com Given the pivotal role of EC function in the pathogenesis of vascular diseases such as atherosclerosis, restenosis, and diabetic angiopathies, the modulation of the p38 SAPK pathway by this compound is considered a significant component of its potential therapeutic effects in these conditions. nih.govdrugbank.com
Regulation of Stress Granule Formation in Vascular Contexts
This compound has been shown to act as an enhancer of stress-responsive heat shock protein (Hsp) expression and an activator of p38 kinase, both of which are involved in cellular stress responses. invivochem.commedchemexpress.comlinkgroup.hu Cellular stress, including oxidative stress and hypoxia, can lead to the formation of stress granules (SGs). nih.govmdpi.comfrontiersin.org These dynamic cytoplasmic aggregates contain mRNA and proteins and form as a cellular response to halt translation and manage stressed mRNA. nih.govmdpi.com
Stress granules have been observed to accumulate in vascular smooth muscle cells (VSMCs) and macrophages in the context of vascular pathologies such as atherosclerosis and restenosis. nih.govmdpi.comresearchgate.net The formation of SGs is associated with the phosphorylation of eukaryotic translation initiation factor 2-alpha (eIF2α). nih.govmdpi.comresearchgate.net Furthermore, the reduction of key SG components, such as G3BP1, has been shown to alter the expression profiles of genes related to inflammation, apoptosis, and proliferation in VSMCs. nih.govresearchgate.net
While the provided information does not directly state that this compound regulates the formation or dissolution of stress granules themselves, its influence on stress response pathways offers a potential indirect link. This compound's ability to enhance Hsp accumulation and activate p38 SAPK contributes to the broader cellular stress response. invivochem.commedchemexpress.comlinkgroup.hu Studies have indicated that the cytoprotective effects of this compound in reoxygenated endothelial cells are associated with enhanced p38 kinase activation and increased Hsp accumulation. linkgroup.hu Given that stress granule formation is a component of the cellular response to stress in vascular cells and is influenced by factors such as inflammation (which involves p38 SAPK), this compound's actions on these pathways suggest a potential, albeit indirect, influence on the cellular environment in which stress granules form. nih.govresearchgate.net
Research findings highlight the protective role of this compound on endothelial cells following ischemia/reperfusion stress, reducing caspase-dependent apoptosis. ncats.iolinkgroup.hu This cytoprotection appears linked to enhanced Hsp accumulation and p38 kinase activation depending on the timing of administration. linkgroup.hu These mechanisms are part of the broader cellular stress response, which includes the formation and regulation of stress granules in vascular tissues experiencing injury or disease. nih.govresearchgate.net
Summary of Key Findings on this compound's Mechanisms
Here is a summary of key research findings regarding this compound's cellular and molecular mechanisms:
| Mechanism/Effect | Associated Pathway/Target | Cellular Context | Research Finding Highlights |
| Cardioprotection/Vasculoprotection | p38 SAPK activation, Hsp enhancement | Endothelial cells, Vascular cells | Improves survival of ECs under ischemia/reperfusion stress; reduces apoptosis. ncats.iolinkgroup.hu |
| Anti-inflammatory Modulation | p38 SAPK pathway | Endothelial cells | Induces phosphorylation of p38 SAPK, important for EC homeostasis and relevant in vascular diseases. nih.govdrugbank.com |
| Stress Response Enhancement | Heat Shock Proteins (Hsps) | Stressed cells, Endothelial cells | Enhances induction and accumulation of Hsps; contributes to cytoprotection. invivochem.commedchemexpress.comlinkgroup.hu |
| Potential Neurotransmitter Influence | (Suggested by structure) | Not specified | Chemical structure hints at possible modulation (direct evidence in sources is limited). ontosight.ai |
Therapeutic Potential of Iroxanadine in Disease Models
Cardiovascular Disease Research
Iroxanadine has been explored as a cardioprotective agent with potential applications in various cardiovascular diseases. nih.govfiercebiotech.compatsnap.comdrugbank.com
Studies in Atherosclerosis Models
Atherosclerosis is a vascular disease where endothelial cell function plays a central role. nih.govdrugbank.comdrugbank.com Preclinical studies with orally available this compound have indicated its therapeutic potential for the treatment of cardiovascular atherosclerosis. fiercebiotech.com Research in an experimental mouse model for atherosclerosis has shown this compound to be effective in treating the condition. bioworld.com this compound hydrochloride also has potential for atherosclerosis research. medchemexpress.commedchemexpress.com
Research on Restenosis Prevention and Therapy Models
Restenosis, the re-narrowing of a blood vessel following intervention such as angioplasty or stenting, is another vascular disease where endothelial cell function is crucial. nih.govdrugbank.comdrugbank.comeur.nl The use of this compound has been suggested for the prevention of early restenosis following vascular surgery or balloon angioplasty. nih.govdrugbank.com this compound is a drug candidate that has shown marked cytoprotection through heat shock protein (HSP) coinduction, which may be relevant in preventing restenosis. nih.gov Animal studies have aimed at preventing restenosis using various approaches, including protein kinase C (PKC) inhibitors. nih.gov this compound has been investigated in a rat model of endarterectomy. semmelweis.hu
Diabetic Complications Research
Diabetes mellitus is associated with various vascular complications, both macrovascular and microvascular. clinsurggroup.usap.nic.inmdpi.com this compound has been investigated for its potential in addressing some of these complications. fiercebiotech.com
Studies on Diabetic Angiopathies and Microvascular Pathologies
Diabetic angiopathies, including microvascular pathologies, are central to the complications of diabetes, affecting endothelial cell function. nih.govdrugbank.comdrugbank.comap.nic.in These complications include diabetic retinopathy, neuropathy, and nephropathy. ap.nic.in Hyperglycemia is a primary driver of diabetic tissue damage and contributes to endothelial dysfunction through various mechanisms. ap.nic.inmdpi.com Preclinical and clinical studies with this compound indicate its therapeutic potential for the treatment of various vascular diseases or their complications, including diabetic angiopathies and microvascular pathologies. fiercebiotech.com
Acceleration of Wound Healing in Diabetic Animal Models and Diabetic Foot Ulcer Research
Chronic wounds and delayed wound healing are significant problems for individuals with diabetes, often leading to complications like diabetic foot ulcers. biorxiv.orgnih.govgjms.com.pk Impaired wound healing in diabetics is linked to factors such as peripheral nerve damage and vascular dysfunction. nih.gov Animal models, such as diabetic rats and mice, are commonly used to study diabetic wound healing. biorxiv.orgnih.govgjms.com.pkfrontiersin.orgjax.org Studies have demonstrated a protective role of this compound on endothelial cells and an this compound-mediated acceleration of wound healing in diabetic animals. fiercebiotech.com These findings, combined with results in neuropathy models, suggest a mechanistic basis for the potential treatment of diabetic foot ulcers with this compound. fiercebiotech.com In a trial with diabetic rats, this compound did not affect blood glucose levels compared to diabetic control animals, indicating that its improvement on diabetic peripheral neuropathy (DPN) was independent of the metabolic factors of the disease. fiercebiotech.com Experts suggest that DPN and damage to endothelial cells are the two most important disease-related aspects of diabetes contributing to the persistence of diabetic foot ulcers. fiercebiotech.com
Table 1: Effect of this compound on Diabetic Peripheral Neuropathy in Rats
| Measurement Parameter | Diabetic Control Animals | This compound-Treated Animals | Significance |
| Sensory Nerve Conduction Velocity | Impaired | Statistically Significant Improvement | Yes |
| CMAP Latency | Impaired | Statistically Significant Improvement | Yes |
| Intra-Epidermal Nerve Fibers | Dramatic Decrease | Completely Prevented Decrease | Yes |
Note: Data is based on reported findings in a preclinical trial in rats. fiercebiotech.com
Table 2: Wound Healing in Diabetic Rats
| Group | Residual Wound Area on Day 14 (mm²) | Percentage of Initial Wound Area on Day 14 (%) | Wound Closure on Day 14 (%) | Residual Wound Area on Day 21 (mm²) | Percentage of Initial Wound Area on Day 21 (%) | Wound Closure on Day 21 (%) |
| Non-Diabetic Control Rats | 3.66 ± 0.70 | 20.2 | 79.8 | 0.25 ± 0.10 | 1.4 | 98.6 |
| Diabetic Rats Treated with NS | 6.91 ± 2.91 | 36.7 | 63.3 | 2.03 ± 0.58 | 10.8 | 89.2 |
Exploratory Research in Other Pathological Conditions
Research into this compound has extended to exploring its potential applications in other pathological states, particularly focusing on neurological and inflammatory disease models. ontosight.ai
Potential Application in Neurological Disorder Models
Preclinical studies have provided insights into the potential of this compound in models of neurological disorders. One notable area of investigation has been its effect on diabetic peripheral neuropathy (DPN). fiercebiotech.com
In a preclinical trial involving diabetic rats, this compound demonstrated efficacy in protecting against DPN. fiercebiotech.com The study assessed several markers of neuropathy, including sensory nerve conduction velocity (SNCV), latency of compound muscle action potential (CMAP), and the number of intra-epidermal nerve fibers (IENF). fiercebiotech.com Animals treated with this compound showed statistically significant improvements in SNCV and CMAP latency compared to control groups. fiercebiotech.com Furthermore, this compound was observed to completely prevent the significant decrease in IENF typically seen in diabetic control animals. fiercebiotech.com These effects on DPN markers were independent of the animals' blood glucose levels, suggesting a direct neuroprotective mechanism of action for this compound in this model. fiercebiotech.com
The findings from this preclinical study indicate that this compound may hold therapeutic potential for conditions involving nerve damage, such as diabetic peripheral neuropathy. fiercebiotech.com
Exploration in Inflammatory Disease Models
This compound has also been explored for its potential in inflammatory disease models. ontosight.aiannualreports.co.uk The compound is suggested to possess potential anti-inflammatory properties and may modulate inflammatory pathways. ontosight.airesearchgate.net
Research into the mechanisms of this compound indicates its involvement with cellular signaling pathways relevant to inflammation. Studies have suggested that this compound can induce the phosphorylation of p38 SAPK (stress-activated protein kinase), a molecule known to play a role in various cellular processes, including inflammatory responses and cellular stress adaptation. nih.govdrugbank.comlinkgroup.hu
Preclinical investigations have examined the effects of this compound on endothelial cells, which are critical components of blood vessels and are involved in inflammatory processes, particularly in vascular diseases. nih.govdrugbank.compatsnap.com These studies, relevant to inflammatory vascular conditions like atherosclerosis and restenosis, have explored how this compound might influence endothelial cell behavior under stress conditions. nih.govdrugbank.comlinkgroup.hupatsnap.com The potential for this compound in addressing acute or chronic inflammatory diseases has also been noted in the context of its development and the sale of its rights for various indications. annualreports.co.uk
The exploratory research in inflammatory disease models suggests that this compound's interaction with pathways like the p38 SAPK pathway may contribute to potential anti-inflammatory effects, warranting further investigation into its therapeutic utility in inflammatory conditions. ontosight.ainih.govresearchgate.netdrugbank.comlinkgroup.hu
Chemical Synthesis and Structure Activity Relationship Sar Research of Iroxanadine
Strategic and Tactical Approaches to the Synthesis of 5,6-Dihydro-nih.govuni.luCurrent time information in Bangalore, IN.oxadiazines
Research has explored multiple routes for the synthesis of substituted 5,6-dihydro-4H- nih.govuni.luCurrent time information in Bangalore, IN.oxadiazines, including reductive amination, addition reactions to iminium ion intermediates, and condensation of diamines with imidate building blocks. semanticscholar.orgresearchgate.net These methods offer different advantages in terms of versatility and the ability to introduce various substituents and control stereochemistry. semanticscholar.orgresearchgate.net
Development of Reductive Amination Routes
Reductive amination is a common method for synthesizing amines by converting a carbonyl group to an amine via an imine intermediate. wikipedia.orgmdpi.com In the context of 5,6-dihydro- nih.govuni.luCurrent time information in Bangalore, IN.oxadiazine synthesis, a novel intramolecular reductive amination approach has been investigated. semanticscholar.orgresearchgate.net This method typically involves the reaction of a carbonyl compound with an amine, followed by reduction of the resulting imine or iminium ion. wikipedia.orgnih.gov Early attempts using an alkylation and reductive amination procedure for the synthesis of 5-substituted 3-phenyl-5,6-dihydro-4H- nih.govuni.luCurrent time information in Bangalore, IN.oxadiazines showed varying yields depending on the specific reactants and conditions. semanticscholar.orgresearchgate.net For instance, one approach involved alkylating N'-hydroxybenzimidamide with a bromo- or chloroketone, followed by reductive cyclization using sodium cyanoborohydride. semanticscholar.org Yields for this two-step process ranged from moderate to good for different substituents. semanticscholar.orgresearchgate.net
Application of Addition Reactions to Iminium Ion Intermediates
Nucleophilic addition to in situ generated iminium ions represents another strategy for constructing the 5,6-dihydro- nih.govuni.luCurrent time information in Bangalore, IN.oxadiazine core. semanticscholar.orgresearchgate.net Iminium ions are reactive intermediates that can undergo addition reactions with various nucleophiles. acs.orgslideshare.net In this synthetic approach, an intermediate iminium ion is generated, and a nucleophile attacks the electrophilic carbon of the iminium ion, leading to the formation of the oxadiazine ring. semanticscholar.orgresearchgate.net This method has been explored for introducing substituents at the 5-position of the oxadiazine ring. semanticscholar.orgresearchgate.net For example, the reaction of a cyclic ethoxy aminal, which can generate an iminium ion in situ under acidic conditions, with various (hetero)aromatic and non-aromatic nucleophiles has been reported, affording substituted oxadiazines in varying yields. semanticscholar.orgresearchgate.net
An example of yields obtained via iminium ion reactions is presented in the table below based on reported data for the synthesis of 5-substituted 3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazines researchgate.net:
| Entry | Starting Material | Nucleophile | Temperature (°C) | Time (h) | R Group | Product | Yield (%) |
| 1 | 10 | furan | rt | 20 | 2-(furan) | 6p | 92 |
| 2 | 9 | furan | rt | 20 | 2-(furan) | 6p | 88 |
| 3 | 9 | indole | rt | 20 | 3-(indole) | 6q | 70 |
| 4 | 9 | N-Me-indole | rt | 20 | 3-(N-Me-indole) | 6r | 86 |
| 5 | 9 | indazole | rt | 84 | 3-(indazole) | 6s | 87 |
| 6 | 9 | benzofuran | 100 | 2.5 | 2-(benzofuran) | 6t | 53 |
| 7 | 9 | benzo[b]thiophene | 100 | 4 | 2-(benzo-[b]thiophene) | 6u | 69 |
| 8 | 9 | benzo[d] Current time information in Bangalore, IN.ctdbase.orgdioxole | 100 | 4.5 | 5-(benzo[d] Current time information in Bangalore, IN.ctdbase.orgdioxole) | 6v | 74 |
| 9 | 9 | anisole | 100 | 2.5 | 2-(methoxyphenyl), 4-(methoxyphenyl) | 6w, 6b | 20, 67 |
| 10 | 9 | toluene | 100 | 21 | 4-(methylphenyl) | 6i | trace |
| 11 | 9 | chlorobenzene | 100 | 21 | 3-(chlorobenzene) | 6l | 0 |
| 12 | 10 | allylTMS | rt | 20 | allyl | 6x | 64 |
| 13 | 10 | trimethyl((1-phenyl-vinyl)oxy)-silane | rt | 48 | 2-(1-phenyl ethane-1-one) | 6y | 33 |
Condensation of Diamines with Imidate Building Blocks
The condensation of diamines with imidate building blocks has been identified as a versatile route for the synthesis of 5,6-dihydro- nih.govuni.luCurrent time information in Bangalore, IN.oxadiazines, offering high yields and suitability for introducing chirality. semanticscholar.orgresearchgate.netresearchgate.net This method involves the reaction between an appropriate diamine and an imidate, leading to the formation of the oxadiazine ring. semanticscholar.orgresearchgate.netresearchgate.net This approach has been found to be the most versatile among the explored methods, providing products in yields up to 91%. semanticscholar.orgresearchgate.net It is also particularly suitable for introducing stereochemical control at the C5 and C6 positions of the oxadiazine ring. semanticscholar.orgresearchgate.net Variedly substituted diamines have been investigated in this one-pot procedure, which typically involves amidine formation under acidic conditions followed by cyclization-deamination upon heating. researchgate.net
Analog Synthesis and Structural Modifications to Elucidate SAR
The synthesis of analogs and structural modifications of Iroxanadine are essential for understanding its Structure-Activity Relationship (SAR). wikipedia.orgcollaborativedrug.com By systematically altering different parts of the this compound molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its observed effects. wikipedia.org This involves synthesizing compounds with modifications to the piperidinylmethyl group, the pyridinyl group, or the 5,6-dihydro- nih.govuni.luCurrent time information in Bangalore, IN.oxadiazine core itself. semanticscholar.orgresearchgate.net While specific detailed findings on this compound analog SAR were not extensively detailed in the search results, the general principle of SAR studies involves correlating structural changes with changes in biological activity to understand which moieties and their positions are critical for desired pharmacological effects. wikipedia.orgcollaborativedrug.com The development of efficient synthetic routes, as described in section 5.1, is crucial for accessing a range of analogs for comprehensive SAR studies. semanticscholar.orgresearchgate.net
Influence of Stereochemistry on this compound's Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence the biological activity of a drug. researchgate.netijpsjournal.commhmedical.com For molecules with chiral centers, different stereoisomers (enantiomers or diastereomers) can exhibit different pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and metabolism. researchgate.netijpsjournal.com this compound is reported to have an optical activity of (-), indicating the presence of at least one defined stereocenter and that a specific enantiomer is biologically relevant. ncats.io The synthesis methods, particularly the imidate condensation route, have been noted as suitable for introducing chirality at specific positions of the 5,6-dihydro- nih.govuni.luCurrent time information in Bangalore, IN.oxadiazine core. semanticscholar.orgresearchgate.net This suggests that the stereochemical configuration of this compound is likely important for its biological activity, and controlling stereochemistry during synthesis is a critical aspect of developing this compound and its analogs. researchgate.netgoogleapis.com While detailed data specifically on the different stereoisomers of this compound and their comparative biological activities were not found, the general principles of stereochemistry's impact on drug action highlight the importance of considering the three-dimensional structure in SAR studies. researchgate.netijpsjournal.commhmedical.com
Preclinical Safety and Translational Considerations for Iroxanadine
In Vitro Cytotoxicity and Biological Safety Assessments Relevant to Therapeutic Application
In vitro cytotoxicity assays are fundamental early-stage assessments in drug development, providing valuable insights into a compound's potential to cause harm at the cellular level. These studies are cost-effective and ethically compliant alternatives to initial animal testing for toxicity screening. medtechbcn.com They help predict potential toxic effects before moving to more complex models. medtechbcn.com
Various techniques are employed to assess cell viability and cytotoxicity in vitro, based on different cellular functions such as metabolic activity, cell membrane permeability, and enzyme activity. researchgate.net Common methods include assays like the MTT test, which evaluates cell viability based on metabolic activity. vetdergikafkas.orgscholarsresearchlibrary.com These assays are crucial for evaluating the effects of new compounds on cell survival and are used for hit ranking and lead optimization in the early stages of drug discovery. scholarsresearchlibrary.com
While specific detailed in vitro cytotoxicity data for Iroxanadine was not extensively available in the reviewed literature, such assessments are a standard component of preclinical evaluation for drug candidates like this compound. These studies would typically involve testing the compound on relevant cell lines to determine concentrations that induce cytotoxic effects (e.g., IC50 values) and to understand the mechanisms underlying any observed toxicity. scholarsresearchlibrary.cometsu.edu The findings from these in vitro assessments inform the selection of appropriate dose ranges and study designs for subsequent in vivo toxicology studies.
Animal Model Toxicology Studies Supporting Investigational New Drug Applications
Animal toxicology studies are a critical component of the preclinical testing phase required to support an Investigational New Drug (IND) application to regulatory bodies such as the U.S. Food and Drug Administration (FDA). sec.govrenejix.comnoblelifesci.com The purpose of these studies is to assess the potential safety of a drug candidate in a living system before it is administered to humans. renejix.comnoblelifesci.com
According to regulatory guidelines, IND-enabling toxicology programs typically require studies in at least two mammalian species, usually a rodent and a non-rodent, to assess the drug's toxicological profile. noblelifesci.com These studies evaluate various aspects of toxicity, including acute, subacute, and chronic effects, depending on the proposed duration and nature of the clinical investigations. fda.gov Key assessments include genotoxicity studies to evaluate the potential for DNA damage and organ toxicity studies to identify any adverse effects on major organ systems. renejix.comnoblelifesci.com The route of administration and dosing regimens in animal studies are designed to mimic the intended clinical use. noblelifesci.com
The results of these animal studies, including detailed data on individual animals and summary tabulations, are compiled and submitted as part of the IND application. fda.gov This information is used by regulatory agencies to determine if it is reasonably safe to proceed with proposed human clinical trials. renejix.comfda.gov While specific detailed results of this compound's animal toxicology studies were not provided in the search results, the fact that it progressed to Phase II clinical trials suggests that preclinical animal studies were conducted and the data were deemed sufficient by regulatory authorities to allow human testing. nih.gov Such studies would have aimed to identify target organ toxicity and establish a preliminary safety profile for this compound.
Implications of Preclinical Data for Translational Research Pathways
Translational research serves as a bridge between basic scientific discoveries and their application in clinical practice, with the ultimate goal of improving public health. nih.govmsjonline.orgacer.edu.aunih.govresearchgate.net Preclinical data, encompassing both in vitro and in vivo study findings, are foundational to this process for drug candidates like this compound.
The in vitro cytotoxicity and biological safety assessments provide initial insights into the compound's cellular effects and potential for toxicity, helping to identify potential risks early in the development process. medtechbcn.com These findings guide the design of subsequent animal studies and inform the selection of relevant endpoints for toxicity monitoring.
Animal toxicology studies provide a more comprehensive picture of the drug's safety profile in a complex biological system. renejix.comnoblelifesci.com Data on dose-response relationships for toxicity, identification of target organs, and the potential for reversibility of toxic effects are crucial for determining safe starting doses and dose escalation schemes in human clinical trials. noblelifesci.com
The collective preclinical data package for this compound would have been essential for supporting its IND application and gaining authorization to initiate clinical investigations in humans. sec.govrenejix.comnoblelifesci.comfda.gov The preclinical findings on its mechanism of action in endothelial cells and its safety profile in animal models would have informed the design of early-phase clinical trials, including patient selection, dosing strategies, and safety monitoring plans, thereby facilitating the translation of preclinical findings to the clinical setting. msjonline.orgresearchgate.net
Academic Analysis of this compound's Development Trajectory and Rights Transfer Among Research Entities
The development trajectory of a drug candidate often involves transitions and collaborations between different research entities. In the case of this compound, its development has seen the transfer of rights between biopharmaceutical companies.
Available information indicates that CytRx Corporation (later known as LadRx Corporation) held the rights to this compound, along with another compound called arimoclomol (B1213184), based on molecular chaperone regulation technology. sec.govsec.govladrxcorp.comannualreports.co.uk In 2011, CytRx sold the rights to both arimoclomol and this compound to Orphazyme A/S (formerly Orphazyme ApS). sec.govsec.govladrxcorp.comannualreports.co.uktradingview.com This transaction involved an upfront payment and potential future milestone payments and royalties based on product sales. sec.govsec.govladrxcorp.com
This transfer of rights signifies a shift in the responsibility for the further development and potential commercialization of this compound from one entity to another. Such transfers can occur for various strategic reasons, including a company's focus on specific therapeutic areas, resource allocation, or business development opportunities. The subsequent development path and research focus for this compound would then be determined by the acquiring entity, Orphazyme. While one source mentions Orphazyme transferring its rights regarding the arimoclomol agreement to KemPharm Denmark A/S in 2022, the specific status of this compound's rights in this later transfer is not explicitly detailed in the provided snippets. sec.gov
Academic analysis of such development trajectories and rights transfers can provide insights into the strategic decisions made in drug development, the perceived value of therapeutic candidates based on preclinical and early clinical data, and the dynamics of collaboration and acquisition within the biopharmaceutical industry. These analyses can help understand how research assets are advanced and potentially brought closer to market through the involvement of different specialized entities.
Clinical Research Trajectory and Academic Insights from Iroxanadine Development
Overview of Iroxanadine's Investigational Clinical Development Phases
This compound progressed through preclinical studies and entered clinical trials, reaching Phase II development. nih.govpatsnap.comfiercebiotech.com Its clinical investigation included a Phase II trial in patients with chronic hypertension. fiercebiotech.com CytRx Corporation had also announced plans to initiate a Phase II clinical trial for this compound for the treatment of diabetic foot ulcers. biospace.combiospace.combiospace.com However, the development of this compound has been discontinued. patsnap.comspringer.com
Academic Analyses of Clinical Study Design and Rationale in Therapeutic Areas
While specific detailed academic analyses solely focused on the clinical study design and rationale of this compound trials are not extensively detailed in the provided search results, the context of its investigation within vascular diseases and diabetic complications allows for some insights into the likely rationale guiding its clinical development.
Given this compound's proposed mechanism of action involving endothelial cell function and molecular chaperones, the rationale for its investigation in vascular diseases and diabetic complications would stem from the understanding of the pathophysiology of these conditions. Vascular diseases often involve impaired endothelial function and damage. nih.govpatsnap.com Diabetic complications, particularly microvascular issues like neuropathy, retinopathy, and nephropathy, are linked to chronic hyperglycemia, oxidative stress, and damage to endothelial cells. mdpi.comnih.gov
The clinical trial designs for this compound likely aimed to evaluate its ability to positively influence these underlying mechanisms. For instance, a Phase II trial in chronic hypertension fiercebiotech.com would assess its impact on blood pressure and potentially other markers of vascular health. The planned Phase II trial for diabetic foot ulcers biospace.combiospace.combiospace.com would have focused on wound healing rates and potentially neurological function in diabetic patients, given preclinical results showing accelerated wound healing and improvement in diabetic peripheral neuropathy in animal models. biospace.comfiercebiotech.combiospace.com
Academic analyses of such trials would typically scrutinize aspects like patient selection criteria (e.g., specific types or severity of vascular disease or diabetic complication), the choice of endpoints (e.g., changes in blood pressure, wound closure rates, nerve function tests, biomarkers of endothelial function or oxidative stress), the control group design (e.g., placebo or active comparator), and the statistical methods employed to evaluate efficacy. eupati.eunih.goveuropa.eucoursera.org The rationale would be assessed based on the preclinical evidence and the understanding of the disease pathways this compound was intended to target.
Research on this compound's Potential in Specific Patient Populations (e.g., Patients with Vascular Diseases or Diabetic Complications)
Research indicated this compound's potential therapeutic benefits in various vascular diseases and their complications. Preclinical and clinical studies suggested its potential for treating cardiovascular atherosclerosis, diabetic ulcers, thrombosis, retinopathy, and peripheral artery disease. fiercebiotech.com
In the context of diabetic complications, preclinical studies with this compound demonstrated significant efficacy in animal models of diabetic peripheral neuropathy (DPN). fiercebiotech.combiospace.com These studies showed improvements in nerve conduction velocity (SNCV) and compound muscle action potential (CMAP) latency. fiercebiotech.com this compound also prevented the decrease in intraepidermal nerve fiber density (IENF) observed in diabetic control animals. fiercebiotech.com Notably, this compound's positive effects on DPN in these animal models were independent of blood glucose levels, suggesting a direct impact on the neurological complications rather than solely through metabolic control. fiercebiotech.com
Furthermore, preclinical results indicated that this compound could accelerate wound healing in diabetic animal models. biospace.comfiercebiotech.com This finding, combined with its observed effects on endothelial cells and neuropathy, provided a mechanistic basis for its potential use in treating diabetic foot ulcers. fiercebiotech.com
This compound was also investigated for its potential use as a cardioprotective agent in atherosclerosis and vascular diseases. nih.govvulcanchem.com Its suggested applications included the prevention of early restenosis following vascular surgery or balloon angioplasty. nih.gov Research explored its effect on myointimal hyperplasia (MIH) cells and brain capillary endothelial cells (HBEC), key players in restenosis. patsnap.com Studies showed that this compound could reduce the augmented proliferation of MIH cells and increase the diminished proliferation of HBECs after hypoxia/reoxygenation, suggesting a potential to reverse the abnormal cell behavior involved in restenosis. patsnap.com
Lessons Learned from this compound's Clinical Development for Future Drug Discovery and Translation
While specific lessons directly attributed to the discontinuation of this compound's development are not explicitly detailed in the provided information, the trajectory of its development within the challenging landscape of vascular diseases and diabetic complications offers broader insights relevant to future drug discovery and translation in these areas.
The discontinuation of a drug candidate after reaching Phase II, as was the case with this compound, can be due to various factors, including lack of sufficient efficacy in larger or more diverse patient populations, unexpected safety concerns arising in later-stage trials (though safety profiles were excluded from this analysis), or strategic business decisions by the developing company.
General lessons learned in drug development for prevalent chronic diseases like vascular conditions and diabetes include the importance of:
Targeting the right biological pathways and patient populations. researchgate.net
Developing therapeutics that address the early stages of disease for prevention or slowing progression. nih.gov
Designing innovative and efficient clinical trials. europa.eucoursera.orgnih.gov
Effectively incorporating patient input. nih.gov
Utilizing biomarkers to aid in drug development and patient selection. nih.gov
In the context of this compound, which targeted endothelial function and molecular chaperones, potential lessons could relate to the complexity of these pathways in multifactorial diseases, the challenges in translating promising preclinical results in animal models to human efficacy, and the identification of appropriate patient subgroups who might benefit most from such a mechanism. The focus on vascular complications and diabetic neuropathy highlights the significant unmet medical need in these areas, but also the difficulties in developing truly disease-modifying therapies.
The preclinical findings regarding this compound's effects on DPN independent of glucose levels fiercebiotech.com underscore the value of exploring pathways beyond glycemic control for diabetic complications. Future drug discovery efforts could learn from this by investigating other glucose-independent mechanisms contributing to these complications.
The research on this compound's impact on MIH and ECs in the context of restenosis patsnap.com suggests the potential of targeting cellular proliferation and function to prevent or treat this issue. Lessons could be drawn regarding the specific cellular targets and the timing and duration of intervention required for clinical benefit in restenosis.
Future Research Directions and Unanswered Questions for Iroxanadine
Investigation of Novel Molecular Targets and Downstream Signaling Pathways Beyond Current Understanding
Current understanding suggests Iroxanadine acts as a p38 kinase and HSP protein activator. medchemexpress.commedchemexpress.eu It has been shown to induce phosphorylation of p38 SAPK, important for endothelial cell (EC) homeostasis. nih.govdrugbank.com Additionally, it appears to facilitate the establishment of eukaryotic chaperone molecules by increasing heat shock protein expression, thereby potentially regularizing normal cellular function. svemonline.org Preclinical studies have demonstrated that chronic administration of this compound to spontaneously hypertensive rats restored vascular responsiveness, accompanied by elevated levels of HSP72. sponser.co.il
However, the full spectrum of molecular targets and the complete cascade of downstream signaling events triggered by this compound remain to be comprehensively elucidated. Future research should aim to identify any novel protein or cellular interactions beyond p38 SAPK and molecular chaperones. This could involve advanced proteomic and phosphoproteomic studies to map the cellular response to this compound treatment in various cell types and disease models. Understanding these additional targets and pathways could reveal new therapeutic opportunities and provide a more complete picture of this compound's mechanism of action. For instance, exploring its potential modulation of neurotransmitter systems or anti-inflammatory pathways has been suggested based on its structure. ontosight.ai
Exploration of this compound in Combination Therapies to Enhance Efficacy or Broaden Therapeutic Scope
The potential for this compound to be used in combination therapies is an important area for future research. Combining drug classes can augment therapeutic effects and potentially broaden the range of treatable conditions. escardio.org While combination therapy is common in managing complex diseases like hypertension and diabetes complications, the specific interactions and benefits of combining this compound with other therapeutic agents are not well-documented. escardio.orgfrontiersin.org
Research could explore combinations of this compound with existing treatments for vascular diseases, diabetic complications, or other conditions where its known mechanisms might offer synergistic effects. For example, investigating combinations with drugs targeting inflammation, oxidative stress, or different aspects of protein misfolding could yield enhanced therapeutic outcomes. Studies should assess not only the combined efficacy but also potential pharmacokinetic and pharmacodynamic interactions. This could involve in vitro studies on cellular models and in vivo studies in relevant animal models to evaluate the benefits of such combinations.
Development of Advanced Drug Delivery Systems for Targeted Action of this compound
Developing advanced drug delivery systems for this compound could significantly improve its therapeutic profile by enabling targeted delivery, potentially enhancing efficacy at specific sites while minimizing systemic exposure. Nanotechnology-based drug delivery systems, for instance, have shown promise in delivering therapeutic agents to targeted sites in a controlled manner, improving efficacy and reducing side effects. researchgate.netmdpi.com
Future research should focus on encapsulating this compound in various delivery vehicles, such as nanoparticles, liposomes, or polymeric micelles. researchgate.netfrontiersin.org These systems could be designed to target specific tissues or cell types involved in the diseases this compound aims to treat, such as endothelial cells in vascular disorders or nerve cells in diabetic neuropathy. drugbank.comsponser.co.il Research should evaluate the loading efficiency, stability, controlled release kinetics, and targeted delivery capabilities of these systems. In vivo studies would be crucial to assess their pharmacokinetics, biodistribution, and therapeutic efficacy compared to conventional administration.
Assessment of Repurposing Potential in Emerging or Neglected Disease Areas
Given its mechanism involving molecular chaperones and p38 SAPK, this compound may have therapeutic potential in diseases beyond its currently explored indications. Repurposing existing drugs for new indications can be a more rapid and cost-effective approach to drug development. nih.govfrontiersin.org Emerging and neglected diseases often lack effective treatments, making drug repurposing a valuable strategy. nih.govunc.edu
Future research could investigate the potential of this compound in emerging infectious diseases, rare genetic disorders involving protein misfolding, or other conditions where modulating stress response pathways or endothelial function could be beneficial. This could involve in silico screening to identify potential new indications based on its molecular profile, followed by in vitro and in vivo studies in relevant disease models. Exploring its effects on cellular stress, inflammation, and tissue repair in these contexts could reveal novel therapeutic applications.
Comprehensive Elucidation of Long-Term Cellular and Systemic Effects of this compound in Chronic Disease Models
While some preclinical and clinical studies have been conducted, a comprehensive understanding of the long-term cellular and systemic effects of this compound, particularly in chronic disease models, is still needed. fiercebiotech.comannualreports.com Chronic diseases often involve complex pathological processes and require long-term treatment, making the long-term effects of any therapeutic agent critically important.
Q & A
Q. What is the primary molecular target of Iroxanadine, and what experimental evidence supports this mechanism?
this compound (CAS 13480-84-5) is a small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically inducing phosphorylation of p38 SAPK. This mechanism was validated using guinea pig pulmonary artery preparations precontracted with phenylephrine, where this compound demonstrated concentration-dependent relaxation effects. Researchers should replicate this model to confirm target engagement, employing Western blotting for phosphorylation analysis and isometric tension measurements for functional validation .
Q. What in vitro and ex vivo models are established for evaluating this compound's pharmacological activity?
Key models include:
- Isolated tissue assays : Guinea pig pulmonary artery rings precontracted with phenylephrine, measuring relaxation via force transducers .
- Cell-based assays : Monitoring p38 MAPK phosphorylation in stimulated cell lines (e.g., macrophages or endothelial cells) using immunoblotting.
- Kinase inhibition profiling : Competitive binding assays against recombinant p38α isoforms to confirm selectivity. Ensure proper controls (e.g., vehicle and positive inhibitors) and statistical power calculations (≥3 biological replicates) to minimize variability .
Advanced Research Questions
Q. How can researchers optimize experimental designs to assess this compound's selectivity across MAPK isoforms?
- Kinase profiling panels : Use high-throughput screens against a panel of MAPK family members (e.g., JNK, ERK) to quantify IC₅₀ values.
- Structural analysis : Perform molecular docking studies to compare binding affinities with p38α vs. other isoforms.
- Functional validation : Test cellular responses (e.g., cytokine production) in isoform-specific knockout models. Document methodology rigorously, adhering to reproducibility standards by detailing buffer conditions, enzyme sources, and kinetic parameters .
Q. What statistical approaches are recommended for analyzing dose-response inconsistencies in this compound studies?
- Nonlinear regression models : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Outlier detection : Apply Grubbs’ test or robust regression to address anomalous data points.
- Meta-analysis : Pool results from independent labs to identify trends, using fixed/random-effects models to account for inter-study variability. Report confidence intervals and effect sizes to enhance interpretability .
Q. How should researchers reconcile contradictory findings between in vitro potency and in vivo efficacy of this compound?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability and metabolite activity.
- Tissue-specific effects : Compare p38 inhibition in target organs (e.g., lung vs. liver) using immunohistochemistry.
- Model cross-validation : Test efficacy in multiple disease models (e.g., inflammatory vs. fibrotic) to contextualize results. Address confounding variables (e.g., off-target effects) through orthogonal assays (e.g., CRISPR-mediated gene silencing) .
Methodological Guidelines
Q. Table 1: Key Pharmacological Data for this compound
Q. Recommendations for Data Reporting
- Reproducibility : Include raw data (e.g., tension traces, blot images) in supplementary materials, following FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Ethical Compliance : Disclose animal welfare protocols (e.g., ARRIVE guidelines) and human tissue ethics approvals if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
